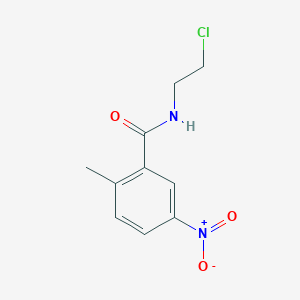
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide: is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a nitro group (-NO2) and a chloroethyl group (-CH2CH2Cl) attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chloroethyl)-2-methyl-5-nitrobenzamide typically involves the reaction of 2-methyl-5-nitrobenzoic acid with 2-chloroethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Activation of the Carboxylic Acid: The carboxylic acid group of 2-methyl-5-nitrobenzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Amidation Reaction: The activated carboxylic acid reacts with 2-chloroethylamine to form this compound. The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures.
Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride (SnCl2).
Oxidation: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of substituted benzamides with various functional groups.
Reduction: Formation of N-(2-chloroethyl)-2-methyl-5-aminobenzamide.
Oxidation: Formation of N-(2-chloroethyl)-2-carboxy-5-nitrobenzamide.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to undergo nucleophilic substitution reactions allows it to be used in the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Medicine: this compound has shown potential as an anticancer agent. Its ability to form DNA adducts through nucleophilic substitution reactions makes it a candidate for further investigation in cancer therapy.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science.
Mecanismo De Acción
The mechanism of action of N-(2-chloroethyl)-2-methyl-5-nitrobenzamide involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl group can undergo nucleophilic substitution reactions with nucleophilic centers in DNA, proteins, and other biomolecules, leading to the formation of stable adducts. These adducts can interfere with the normal function of the biomolecules, leading to cytotoxic effects.
Molecular Targets and Pathways:
DNA: The compound can form DNA adducts, leading to DNA cross-linking and strand breaks. This can inhibit DNA replication and transcription, ultimately resulting in cell death.
Proteins: The compound can modify proteins by reacting with nucleophilic amino acid residues, affecting protein structure and function.
Comparación Con Compuestos Similares
N-(2-chloroethyl)-N-nitrosourea (CENU): A class of compounds used in cancer therapy. They share the chloroethyl group and exhibit similar mechanisms of action.
N-(2-chloroethyl)-N-cyclohexyl-N-nitrosourea (CCNU): Another nitrosourea derivative with anticancer properties.
Uniqueness: N-(2-chloroethyl)-2-methyl-5-nitrobenzamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity
Propiedades
Fórmula molecular |
C10H11ClN2O3 |
|---|---|
Peso molecular |
242.66 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-2-methyl-5-nitrobenzamide |
InChI |
InChI=1S/C10H11ClN2O3/c1-7-2-3-8(13(15)16)6-9(7)10(14)12-5-4-11/h2-3,6H,4-5H2,1H3,(H,12,14) |
Clave InChI |
UARQJXFQJCGRQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)aniline](/img/structure/B13847480.png)
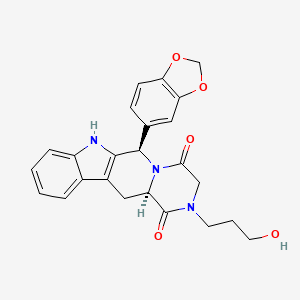
![Tert-butyl 4-[[3-[2-(dimethylamino)ethyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]methyl]-2-oxo-1,3-oxazolidine-3-carboxylate](/img/structure/B13847489.png)
![Dibenzyl Mono[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B13847490.png)
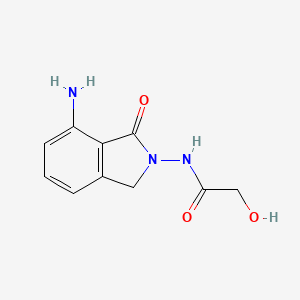

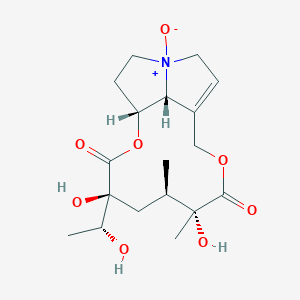
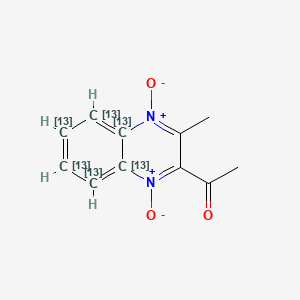
![2-(3H-pyrazolo[3,4-b]pyridin-3-yl)acetic acid](/img/structure/B13847546.png)
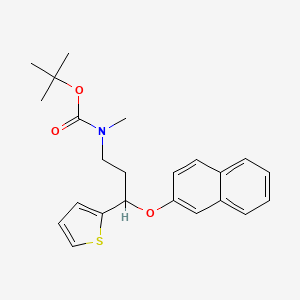
![3-[4-(2-Ethoxy-benzo-imidazol-1-ylmethyl)-biphenyl-2-yl]-4H-[1,2,4]oxadiazol-5-one](/img/structure/B13847549.png)

![2-amino-9-[(1R,6S,8S,9R,10R,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13847567.png)
